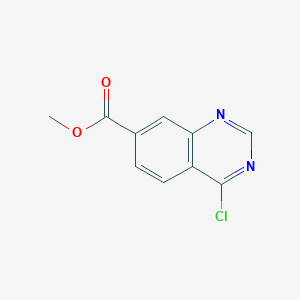
Methyl 4-chloroquinazoline-7-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
"Methyl 4-chloroquinazoline-7-carboxylate" belongs to a class of compounds with a quinazoline backbone, which are of interest due to their diverse chemical and biological properties. Quinazolines and their derivatives have been extensively studied for their potential in various fields, including pharmacology and materials science. However, the focus here is on the chemical aspects of "Methyl 4-chloroquinazoline-7-carboxylate", excluding its drug-related applications and side effects.
Synthesis Analysis
The synthesis of quinazoline derivatives, including those similar to "Methyl 4-chloroquinazoline-7-carboxylate", often involves reactions that introduce the chloro and carboxylate functionalities at specific positions on the quinazoline core. A common method for synthesizing such compounds involves the reaction of suitable precursors under catalytic conditions that may include organocatalysts or metal catalysts. For instance, quinazoline derivatives have been synthesized using organocatalytic methods that yield compounds with potential antioxidant properties (Saraiva et al., 2015).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives, including "Methyl 4-chloroquinazoline-7-carboxylate", is characterized by X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. This analysis is crucial for understanding the compound's reactivity and physical properties. Structural elucidation via X-ray analysis has been employed for similar compounds, revealing their complex molecular geometry and confirming the positions of substituents on the quinazoline nucleus (Rudenko et al., 2012).
Aplicaciones Científicas De Investigación
Antioxidant Properties
Methyl 4-chloroquinazoline-7-carboxylate derivatives have been synthesized and evaluated for their antioxidant properties. For instance, 7-chloroquinoline-1,2,3-triazoyl-4-carboxylates demonstrated significant in vitro antioxidant activity. One compound reduced lipid peroxidation levels induced by sodium nitroprusside in the liver of mice, while another showed nitric oxide scavenging activity, indicating potential as new heterocyclic compounds with antioxidant activities (Saraiva et al., 2015).
Antitumoral Properties
The antitumoral properties of 7-chloroquinoline-1,2,3-triazoyl-carboxamides were investigated, revealing significant cytotoxic activities against human bladder carcinoma cells. These compounds induced cell cycle arrest and apoptosis, showing promise as cancer treatment options (Sonego et al., 2019).
Antinociceptive, Anti-inflammatory, and Anticonvulsant Effects
Another study on 7-chloroquinoline-1,2,3-triazoyl carboxamides highlighted their pharmacological properties, including anticonvulsant, antinociceptive, and anti-inflammatory activities. A synthesized compound was effective in decreasing seizures and combating acute pain, underlining the versatility of these compounds in pharmaceutical applications (Wilhelm et al., 2014).
Antibacterial Agents
Ultrasound-promoted synthesis of novel 2-chloroquinolin-4-pyrimidine carboxylate derivatives showcased potential as antibacterial agents. These compounds exhibited moderate activity against both Gram-positive and Gram-negative bacteria, suggesting their use in combating bacterial infections (Balaji et al., 2013).
Anti-Plasmodial Agents
Research into multicomponent crystals formed from 7-chloroquinolines and aromatic acids has generated new insights into their physicochemical properties and efficacy against Plasmodium falciparum. This work points towards the potential reevaluation of antiplasmodial agents through the formation of multicomponent crystals (Clements et al., 2019).
Safety And Hazards
“Methyl 4-Chloroquinazoline-7-carboxylate” is marked with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propiedades
IUPAC Name |
methyl 4-chloroquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)12-5-13-9(7)11/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHDRGRVVXBJIP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=NC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590480 |
Source


|
| Record name | Methyl 4-chloroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.63 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-chloroquinazoline-7-carboxylate | |
CAS RN |
183322-47-6 |
Source


|
| Record name | Methyl 4-chloroquinazoline-7-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590480 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-chloroquinazoline-7-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

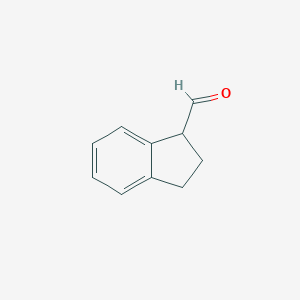
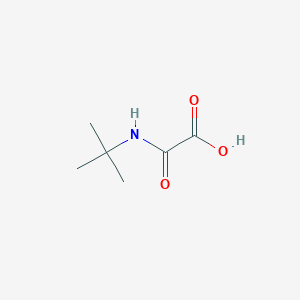
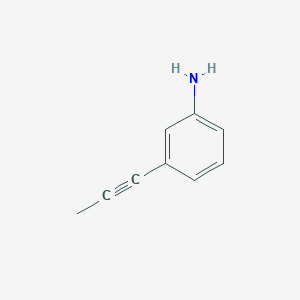
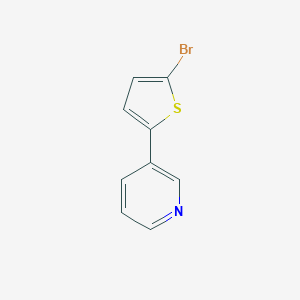
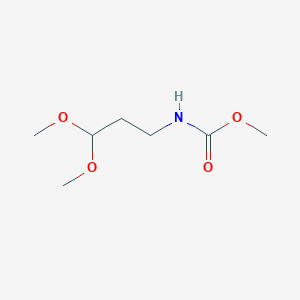
![[1(S)-Methyl-2(S),3-epoxypropyl]-carbamic acid tert-butyl ester](/img/structure/B62528.png)
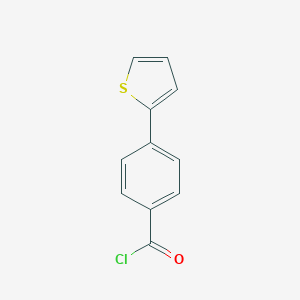
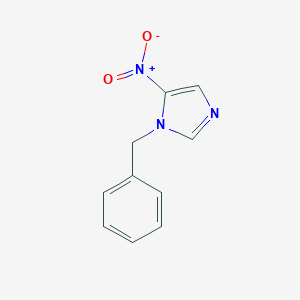
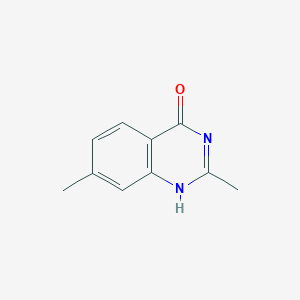
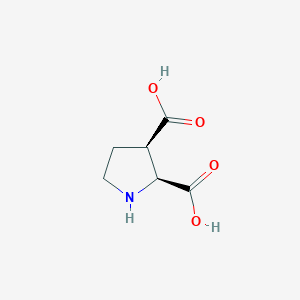
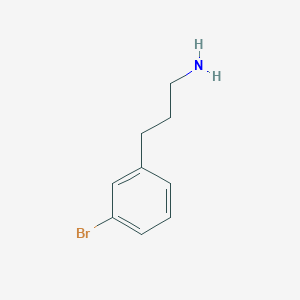
![1H-Furo[3,4-f]benzimidazole-5,7-dione](/img/structure/B62543.png)
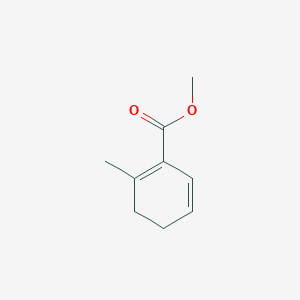
![1-Cyclopentyl-3-ethyl-1,4,5,6-tetrahydro-7H-pyrazolo[3,4-C]pyridin-7-one](/img/structure/B62545.png)